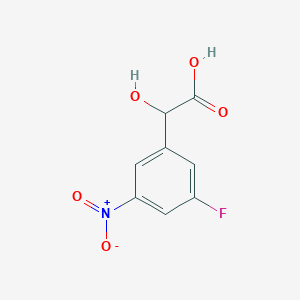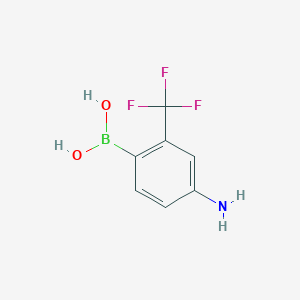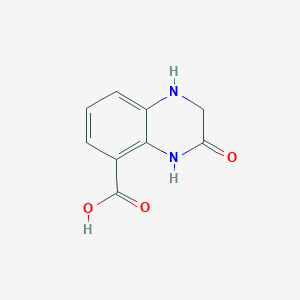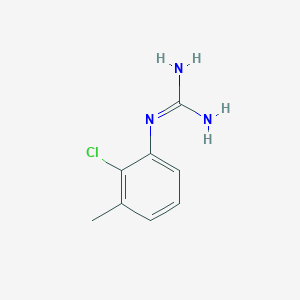![molecular formula C12H8FN3S2 B13692657 5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13692657.png)
5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole is a heterocyclic compound that contains a thiazole ring and a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
準備方法
The synthesis of 5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole typically involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with hydrazine hydrate to yield the thiadiazole ring. The final step involves the reaction of the thiadiazole with 4-fluorobenzaldehyde and ammonium acetate to form the desired compound .
化学反応の分析
5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole can be compared with other similar compounds, such as:
2,4-Disubstituted thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities, but they may have different substituents that affect their properties.
Thiadiazole derivatives: These compounds share the thiadiazole ring and can have similar applications, but their overall structure and reactivity may differ.
The uniqueness of this compound lies in its specific combination of the thiazole and thiadiazole rings, along with the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H8FN3S2 |
|---|---|
分子量 |
277.3 g/mol |
IUPAC名 |
5-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methylthiadiazole |
InChI |
InChI=1S/C12H8FN3S2/c1-7-11(18-16-15-7)12-14-10(6-17-12)8-2-4-9(13)5-3-8/h2-6H,1H3 |
InChIキー |
QWNINUUGAQOOOU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SN=N1)C2=NC(=CS2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13692575.png)





![4-Methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692614.png)




![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-2,5-dimethoxypyridine](/img/structure/B13692641.png)

![2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine](/img/structure/B13692667.png)
